Sybr green I
Description
SYBR Green I is an asymmetrical cyanine dye used primarily as a nucleic acid stain in molecular biology. It is known for its high sensitivity in detecting double-stranded DNA, making it a valuable tool in various biochemical and molecular biology applications .
Properties
IUPAC Name |
N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N4S/c1-5-20-35(22-13-21-33(2)3)31-23-25(24-32-34(4)29-18-11-12-19-30(29)37-32)27-16-9-10-17-28(27)36(31)26-14-7-6-8-15-26/h6-12,14-19,23-24H,5,13,20-22H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNLCCVKSWNSDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)C=C3N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCCN(C)C)C1=[N+](C2=CC=CC=C2C(=C1)/C=C/3\N(C4=CC=CC=C4S3)C)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N4S+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178918-96-2 | |
| Record name | 2-[[3-(Dimethylamino)propyl]propylamino]-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-1-phenylquinolinium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178918-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
SYBR Green I is typically synthesized through a series of chemical reactions involving the condensation of specific aromatic compounds. The dye is often supplied as a 10,000X concentrate in dimethyl sulfoxide (DMSO) for laboratory use . Industrial production methods involve large-scale synthesis and purification processes to ensure high purity and concentration.
Chemical Reactions Analysis
Fluorescence Enhancement and DNA Binding Mechanisms
SYBR Green I (SG) exhibits a >1,000-fold fluorescence increase upon binding to double-stranded DNA (dsDNA), with emission at 520 nm (λmax) after excitation at 497 nm . Key binding modes include:
-
Minor groove interaction : Stabilized by van der Waals forces and hydrogen bonding .
-
Intercalation : SG inserts between DNA base pairs, particularly in AT-rich regions .
-
Electrostatic stabilization : Positively charged SG molecules interact with negatively charged DNA phosphate backbones .
In free solution, SG’s fluorescence is quenched due to intramolecular motions, which are restricted upon DNA binding . This restriction reduces non-radiative decay, enhancing fluorescence quantum yield .
Viscosity and Solvent Effects
SG’s fluorescence is highly viscosity-dependent. In 100% glycerol, fluorescence increases ~200-fold compared to water, making it a potential viscosity probe . Polar solvents like DMSO reduce fluorescence by destabilizing SG-DNA complexes .
| Solvent | Fluorescence Increase (vs. Water) | Key Observation |
|---|---|---|
| Water | 1x | Baseline fluorescence |
| 50% Glycerol | ~50x | Partial motion restriction |
| 100% Glycerol | ~200x | Full intramolecular damping |
| Data from . |
Reaction Optimization in PCR
SG’s performance in quantitative PCR (qPCR) depends on buffer composition and magnesium concentration:
Table 1: Buffer Optimization for this compound qPCR
| Component | Optimal Concentration | Function |
|---|---|---|
| Tris-HCl (pH 8.5) | 100 mM | Stabilizes pH and DNA-SG complexes |
| KCl | 500 mM | Reduces nonspecific primer binding |
| MgCl2 | 2 mM | Enhances Taq polymerase activity and SG binding |
| Triton X-100 | 1.5% | Reduces surface tension, improves mixing |
Elevated MgCl2 (3 mM) increases primer-dimer artifacts, while lower concentrations (1.5 mM) reduce amplification efficiency .
Competitive Binding and Interference
SG’s DNA affinity is modulated by competitors:
-
Hoechst 33258 : A minor groove binder that displaces SG, reducing fluorescence by ~40% at equimolar concentrations .
-
Ethidium bromide : Competes for intercalation sites but is less efficient than SG .
| Competitor | Binding Site | Fluorescence Reduction (%) |
|---|---|---|
| Hoechst 33258 | Minor groove | 40 |
| Ethidium bromide | Intercalation | 25 |
| Data from . |
Stability and Degradation
| Condition | Stability Outcome |
|---|---|
| pH 8.5 | Stable for 30 cycles |
| pH 9.0 | Partial degradation (20% loss) |
| 100°C (10 min) | Complete denaturation |
| Data from . |
Comparison with Related Dyes
SG outperforms other cyanine dyes in fluorescence enhancement and PCR compatibility:
| Dye | RFE* (vs. SG) | PCR Efficiency (%) |
|---|---|---|
| This compound | 1.0 | 95–100 |
| PicoGreen | 0.8 | 85–90 |
| SYTO-9 | 0.6 | 75–80 |
| RFE: Relative Fluorescence Enhancement . |
Structural Insights
SG’s structure (C32H37N4S+) features a benzothiazole-quinolinium scaffold, enabling π-π stacking with DNA bases and electrostatic interactions . The dimethylamino and propyl groups enhance solubility and minor groove fit .
This compound’s chemical reactivity is defined by its multifactorial DNA binding, environmental sensitivity, and optimized use in molecular assays. Its design balances fluorescence efficiency with practical stability, making it indispensable in real-time PCR and nucleic acid detection.
Scientific Research Applications
SYBR Green I is widely used in various scientific research applications:
Quantitative PCR (qPCR): It is used as a fluorescent dye to quantify double-stranded DNA during PCR amplification.
Gel Electrophoresis: The dye is used to visualize DNA in agarose and polyacrylamide gels.
Flow Cytometry and Fluorescence Microscopy: This compound is used to label DNA within cells for analysis.
DNA Damage Assays: It is used to detect DNA damage and repair processes.
Mechanism of Action
SYBR Green I binds to the minor groove of double-stranded DNA, resulting in a significant increase in fluorescence. This binding stabilizes the DNA-dye complex and enhances the fluorescence signal, making it easier to detect and quantify DNA . The dye’s interaction with DNA involves both intercalation between base pairs and minor groove binding .
Comparison with Similar Compounds
SYBR Green I is often compared with other cyanine dyes such as PicoGreen, SYBR Safe, SYBR Gold, Thiazole Orange, and Oxazole Yellow . While all these dyes are used for nucleic acid staining, this compound is particularly noted for its high sensitivity and low background fluorescence. SYBR Safe and SYBR Gold are designed to be safer alternatives with similar staining properties but reduced toxicity .
Biological Activity
Introduction
SYBR Green I is a proprietary unsymmetrical cyanine dye widely utilized in molecular biology for the detection and quantification of nucleic acids. Its high sensitivity and specificity make it a preferred choice for various applications, including real-time PCR, gel electrophoresis, and assays for detecting DNA damage. This article explores the biological activity of this compound, highlighting its mechanisms, applications, case studies, and research findings.
This compound binds selectively to double-stranded DNA (dsDNA), resulting in a fluorescence enhancement of approximately 800 to 1000-fold upon binding. This property allows for sensitive detection in various assays. The dye exhibits high quantum yield (0.8) and can be excited by light sources around 488 nm and 254 nm, making it compatible with multiple detection systems, including argon-ion lasers and UV light sources .
Properties of this compound
| Property | Description |
|---|---|
| Fluorescence Enhancement | 800-1000 fold upon binding to dsDNA |
| Quantum Yield | 0.8 |
| Excitation Wavelengths | ~488 nm and ~254 nm |
| Compatibility | Compatible with Taq polymerase and reverse transcriptase |
Real-Time PCR
This compound is extensively used in real-time PCR assays due to its ability to monitor DNA amplification in real time without interfering with the enzymatic reactions. A study demonstrated the development of a this compound-based RT-PCR assay for detecting Bovine Coronavirus (BCoV), achieving high specificity and sensitivity with a detection limit of 10 copies per reaction .
Gel Electrophoresis
In gel electrophoresis, this compound provides brighter signals and lower background fluorescence compared to traditional dyes like ethidium bromide. This allows for the visualization of DNA ladders from fewer apoptotic cells, making it particularly useful in apoptosis studies .
Detection of DNA Damage
This compound is as sensitive as tritiated thymidine for detecting DNA damage. It facilitates the assessment of DNA integrity without the use of radioactivity, which is a significant advantage in laboratory settings .
Study on Antimalarial Compounds
A study assessed the efficacy of this compound in screening antimalarial compounds by quantifying parasite DNA directly. The results indicated that competing agents could interfere with this compound binding, leading to potential inaccuracies in readouts unless excess peptides were removed .
COVID-19 Detection
Another significant application was illustrated in a study developing a cost-effective SYBR Green-based RT-qPCR assay for SARS-CoV-2 detection. The assay demonstrated reliable analytical sensitivity with low cycle threshold (Ct) values, confirming its utility in clinical diagnostics during the pandemic .
Research Findings
- Sensitivity Comparisons : this compound has been shown to be at least ten times more sensitive than ethidium bromide when detecting DNase activity using gel-based assays .
- Mutagenicity : In Ames tests comparing mutagenicity, this compound was found to be much less mutagenic than ethidium bromide, making it a safer alternative for laboratory use .
- Versatility : The dye is compatible with various electrophoresis platforms, including native and denaturing agarose gels, polyacrylamide gels, and capillary electrophoresis .
Q & A
Q. How does SYBR Green I function in real-time PCR, and what are its primary limitations?
this compound binds to double-stranded DNA (dsDNA) via intercalation and surface binding, with fluorescence increasing significantly at dye/base pair ratios (dbprs) above ~0.15 due to surface binding . While cost-effective and versatile, its lack of specificity for target DNA can lead to false signals from non-specific products (e.g., primer dimers) . To mitigate this, post-PCR melt curve analysis is essential to verify product specificity by distinguishing target amplicons (higher Tm) from non-specific products (lower Tm) .
Q. What critical steps should be taken during primer design for this compound-based assays?
Primers must be optimized to minimize secondary structures and dimerization. Key parameters include:
- Tm consistency : Ensure primers have similar melting temperatures (e.g., 58–62°C).
- Amplicon length : 80–200 bp to maximize fluorescence efficiency .
- Specificity validation : Use in silico tools (e.g., NCBI Primer-BLAST) to check for off-target binding. Post-run melt curve analysis and gel electrophoresis are mandatory to confirm specificity .
Q. Why is melt curve analysis indispensable in this compound assays?
Melt curves differentiate target amplicons from non-specific products based on Tm differences. For example, primer dimers typically melt at lower temperatures (~70–75°C) compared to target DNA (~80–85°C) . This step is critical for validating data integrity, especially in complex templates like genomic DNA .
Advanced Research Questions
Q. How can conflicting data arise from this compound’s dual binding modes (intercalation vs. surface binding), and how should researchers address this?
this compound transitions from intercalation (low dbprs) to surface binding (dbprs >0.15), with fluorescence only surging in the latter phase . Discrepancies in quantification may occur if dbprs vary between samples. To resolve this:
Q. What experimental adjustments are needed when this compound inhibits DNA polymerase activity?
High this compound concentrations (>0.2×) can inhibit polymerases. Optimize by:
Q. How can this compound assays be optimized for detecting low-abundance targets without compromising specificity?
Q. What methodologies resolve discrepancies in this compound-based genotyping studies?
Early reports of this compound genotyping were contested due to inconsistent heteroduplex detection . For reliable results:
- Use high-resolution melt (HRM) analysis with controlled ramp rates (0.1–0.2°C/s).
- Validate with sequencing or probe-based assays (e.g., TaqMan) .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
